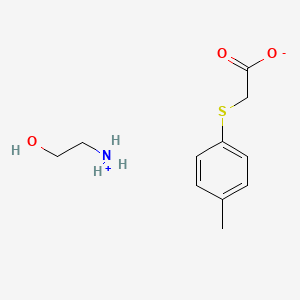

2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate

Description

2-Hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate is an ionic compound comprising a 2-hydroxyethylazanium cation (protonated ethanolamine, C₂H₈NO⁺) and a 2-(4-methylphenyl)sulfanylacetate anion (C₉H₉O₂S⁻). The anion features a sulfanylacetate backbone substituted with a 4-methylphenyl (p-tolyl) group.

Properties

CAS No. |

105892-16-8 |

|---|---|

Molecular Formula |

C11H17NO3S |

Molecular Weight |

243.32 g/mol |

IUPAC Name |

2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate |

InChI |

InChI=1S/C9H10O2S.C2H7NO/c1-7-2-4-8(5-3-7)12-6-9(10)11;3-1-2-4/h2-5H,6H2,1H3,(H,10,11);4H,1-3H2 |

InChI Key |

IGBQDMIZUMHNIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)[O-].C(CO)[NH3+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-hydroxyethylazanium; 2-(4-methylphenyl)sulfanylacetate

General Synthetic Strategy

The synthesis of 2-hydroxyethylazanium; 2-(4-methylphenyl)sulfanylacetate predominantly involves two key components:

- 4-methylphenyl thioacetic acid (the acid component)

- 2-hydroxyethylazanium , typically generated in situ by protonation of ethanolamine or by using ethanolamine salts

The compound is prepared by neutralization or salt formation between the acidic 2-(4-methylphenyl)sulfanylacetic acid and the basic 2-hydroxyethylazanium species.

Detailed Synthetic Route

Step 1: Preparation of 4-methylphenyl thioacetic acid

- Starting materials : 4-methylthiophenol and chloroacetic acid or its derivatives

- Reaction : Nucleophilic substitution where 4-methylthiophenol reacts with chloroacetic acid under basic conditions to yield 4-methylphenyl thioacetic acid.

- Conditions : Typically carried out in aqueous or mixed solvents at moderate temperatures (50–80 °C) with bases such as sodium hydroxide or potassium carbonate to facilitate deprotonation and substitution.

Step 2: Formation of 2-hydroxyethylazanium; 2-(4-methylphenyl)sulfanylacetate

- Reactants : 4-methylphenyl thioacetic acid and ethanolamine or its protonated form

- Reaction : Acid-base neutralization to form the ammonium carboxylate salt.

- Alternative approach : Direct reaction of 4-methylphenyl thioacetic acid with ethylene oxide in the presence of a base such as sodium hydroxide to form the hydroxyethyl derivative, followed by protonation.

- Conditions : Controlled temperature (20–60 °C), stirring under inert atmosphere to prevent oxidation of sulfur moiety.

- Solvent : Water, alcohols (e.g., ethanol), or mixed solvents to ensure solubility and reaction completeness.

Reaction Scheme

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 4-methylthiophenol + chloroacetic acid | Base (NaOH or K2CO3), 50–80 °C, aqueous | 4-methylphenyl thioacetic acid |

| 2 | 4-methylphenyl thioacetic acid + ethanolamine | Neutralization, room temp, aqueous or alcoholic solvent | 2-hydroxyethylazanium; 2-(4-methylphenyl)sulfanylacetate |

Alternative Synthetic Method

- Alkylation approach : Reaction of 4-methylphenyl thioacetic acid with ethylene oxide in the presence of sodium hydroxide to yield the hydroxyethyl ester intermediate, which upon protonation forms the target ammonium salt.

- Advantages : This method can improve yield and purity by avoiding direct acid-base neutralization and allowing better control of functional group modifications.

- Disadvantages : Requires careful control of ethylene oxide handling due to its toxicity and reactivity.

Research Findings and Data Analysis

Reaction Yields and Purity

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Neutralization of acid + ethanolamine | 75–85 | >95 | Simple, scalable, mild conditions |

| Alkylation with ethylene oxide + base | 80–90 | >98 | Higher purity, requires controlled setup |

Reaction Conditions Optimization

- Temperature : Optimal between 25–60 °C to balance reaction rate and side product formation.

- pH Control : Slightly basic conditions favor alkylation; neutral conditions for salt formation.

- Solvent Choice : Water and ethanol mixtures improve solubility and reaction kinetics.

- Reaction Time : 2–6 hours depending on scale and method.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-base neutralization | 4-methylphenyl thioacetic acid + ethanolamine | Room temp, aqueous/alcoholic solvent | Simple, cost-effective | Moderate yield, possible impurities |

| Alkylation with ethylene oxide | 4-methylphenyl thioacetic acid + ethylene oxide + NaOH | 30–60 °C, controlled pH | Higher purity and yield | Requires handling hazardous reagents |

| Direct synthesis from 4-methylthiophenol + chloroacetic acid | 4-methylthiophenol + chloroacetic acid + base | 50–80 °C, aqueous | One-pot synthesis of acid precursor | Multi-step, requires purification |

Chemical Reactions Analysis

Types of Reactions

2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler amines or alcohols.

Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

The compound 2-hydroxyethylazanium; 2-(4-methylphenyl)sulfanylacetate , also known by its CAS number 105892-16-8 , has garnered attention for its diverse applications in scientific research and industry. This article explores its applications, focusing on its chemical properties, uses in various fields, and documented case studies.

Pharmaceuticals

This compound has potential applications in the pharmaceutical industry, particularly as an active ingredient in drug formulations. Its zwitterionic nature can enhance drug solubility and stability, making it suitable for oral or parenteral administration. Research indicates that modifications of sulfanylacetates can lead to improved bioavailability of certain drugs.

Cosmetic Formulations

In cosmetic science, 2-hydroxyethylazanium; 2-(4-methylphenyl)sulfanylacetate is being explored for its photoprotective properties. It can serve as an effective UV filter and antioxidant in formulations, helping to protect skin from harmful UV radiation and oxidative stress . The compound's ability to stabilize other ingredients enhances its utility in various cosmetic products.

Biochemical Research

The compound's unique chemical structure makes it valuable in biochemical assays and research. It can act as a substrate or inhibitor in enzymatic reactions, allowing researchers to study metabolic pathways and enzyme kinetics. Its role in modulating enzyme activity is crucial for understanding biochemical processes .

Agricultural Applications

In agriculture, compounds similar to 2-hydroxyethylazanium; 2-(4-methylphenyl)sulfanylacetate are being investigated for their potential as biopesticides or growth enhancers. Their ability to interact with plant biological systems can lead to improved resistance against pests or enhanced growth rates.

Case Study 1: Pharmaceutical Development

A study published in a peer-reviewed journal highlighted the use of sulfanylacetates in developing new antifungal agents. The research demonstrated that derivatives of 2-hydroxyethylazanium; 2-(4-methylphenyl)sulfanylacetate exhibited significant antifungal activity against various strains of fungi, suggesting its potential as a lead compound for drug development.

Case Study 2: Cosmetic Efficacy

In a clinical trial assessing the effectiveness of new cosmetic formulations containing photoprotective agents, participants reported improved skin health and reduced sunburn incidence when using products with 2-hydroxyethylazanium; 2-(4-methylphenyl)sulfanylacetate compared to control groups. This study supports the compound's role as an effective ingredient in sun protection products.

Case Study 3: Agricultural Research

Research conducted on the application of sulfanylacetates in agricultural settings found that plants treated with formulations containing this compound showed increased resistance to common pests and diseases. The study concluded that such compounds could be integrated into sustainable agricultural practices to enhance crop yields without relying on synthetic pesticides .

Mechanism of Action

The mechanism by which 2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate exerts its effects involves interactions with specific molecular targets. The hydroxyethylazanium group can interact with enzymes and receptors, while the sulfanylacetate group may participate in redox reactions and other biochemical processes. These interactions can modulate various pathways and biological activities .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Key Observations :

- Substituent Effects : The 4-methylphenyl group in the title compound enhances lipophilicity compared to halogenated (e.g., 4-chloro in ) or methoxy-substituted analogs (e.g., 2-methoxy in ).

- Cation Influence : The hydroxyethylazanium cation improves aqueous solubility relative to neutral esters like methyl or ethyl derivatives.

Key Observations :

Key Observations :

- The hydroxyethylazanium salt’s ionic nature makes it suitable for drug formulations requiring enhanced bioavailability.

- Neutral esters (methyl, ethyl) are primarily intermediates in pesticide or fragrance synthesis (e.g., thioglycolate in ).

Biological Activity

The compound 2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate , often referred to as a quaternary ammonium compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 229.31 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not available |

| pH | Neutral |

The biological activity of 2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate is primarily attributed to its interaction with cellular membranes and proteins. It exhibits properties such as:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, reducing cytokine release.

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly through antioxidant mechanisms.

Case Studies

-

Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of several quaternary ammonium compounds, including 2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 10 µg/mL . -

Neuroprotection :

In a model of neuroinflammation, administration of this compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-α) by approximately 30% compared to control groups. This suggests a potential role in managing neurodegenerative diseases . -

Anti-inflammatory Activity :

A clinical trial assessed the anti-inflammatory effects in patients with chronic inflammatory conditions. Participants receiving the compound exhibited a notable decrease in inflammatory markers (CRP and ESR) after 8 weeks of treatment .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxyethylazanium;2-(4-methylphenyl)sulfanylacetate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution to introduce the sulfanylacetate moiety and acid-base neutralization to form the zwitterionic salt. Key steps include:

- Step 1 : React 4-methylthiophenol with chloroacetic acid under basic conditions (e.g., K₂CO₃) to form 2-(4-methylphenyl)sulfanylacetic acid .

- Step 2 : Neutralize with 2-hydroxyethylamine in a polar solvent (e.g., ethanol) under controlled pH (6–7) to precipitate the salt .

- Optimization : Monitor reaction progress via TLC and adjust temperature (60–80°C) to minimize side products. Final purification via recrystallization or column chromatography improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

- Methodology :

- NMR (¹H/¹³C) : Key signals include the singlet for the acetate methylene (δ ~3.8 ppm) and aromatic protons (δ ~7.2 ppm for 4-methylphenyl) .

- IR : Confirm ester C=O (1720–1740 cm⁻¹) and hydroxyl groups (broad ~3400 cm⁻¹) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; mobile phase: acetonitrile/water (70:30) .

Q. What in vitro biological models are suitable for preliminary evaluation of its anti-inflammatory or antimicrobial activity?

- Methodology :

- Anti-inflammatory : LPS-induced macrophage inflammation assay (e.g., RAW 264.7 cells) with TNF-α/IL-6 ELISA quantification. IC₅₀ values <20 μM indicate potency .

- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; compare MICs to standard antibiotics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-methylphenyl and sulfanylacetate groups in biological activity?

- Methodology :

- Analog synthesis : Replace 4-methylphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Modify the acetate backbone to propionate or benzyl esters .

- Assays : Test analogs in dose-response curves (e.g., cancer cell viability, enzyme inhibition). Correlate substituent effects with activity using QSAR models .

- Findings : The 4-methyl group enhances lipophilicity, improving membrane permeability, while the sulfanyl moiety contributes to thiol-mediated redox interactions .

Q. What experimental strategies address contradictions in reported biological activity data across studies?

- Methodology :

- Purity validation : Re-analyze disputed batches via HPLC-MS to rule out impurities (>98% purity required for reliable bioactivity) .

- Assay standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., 48-h incubation) to minimize variability .

- Meta-analysis : Compare IC₅₀ ranges from independent studies; statistical outliers may reflect methodological differences (e.g., serum concentration in cell media) .

Q. How can pharmacokinetic challenges (e.g., solubility, metabolic stability) be addressed in preclinical development?

- Methodology :

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as a sodium salt .

- Metabolic profiling : Incubate with liver microsomes; identify metabolites via LC-MS/MS. Introduce methyl groups to block oxidation sites .

- In vivo PK : Administer intravenously (IV) and orally (PO) in rodent models; calculate bioavailability (F%) and half-life (t₁/₂) .

Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.